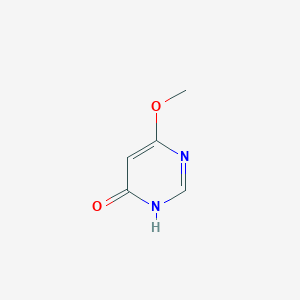
3-(4-Metoxifenil)propan-1-amina
Descripción general
Descripción
3-(4-Methoxyphenyl)propan-1-amine is an organic compound that is part of organic synthesis and is used in the synthesis of a wide variety of drugs . It has a molecular weight of 165.24 and its IUPAC name is 3-(4-methoxyphenyl)-1-propanamine .
Molecular Structure Analysis
The InChI code for 3-(4-Methoxyphenyl)propan-1-amine is1S/C10H15NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8,11H2,1H3 . This indicates the molecular structure of the compound. For a more detailed analysis, specialized software or databases that can interpret this code may be needed. Physical And Chemical Properties Analysis
3-(4-Methoxyphenyl)propan-1-amine is a liquid at room temperature . It has a molecular weight of 165.24 .Aplicaciones Científicas De Investigación
Síntesis Orgánica
3-(4-Metoxifenil)propan-1-amina es un intermedio valioso en la síntesis orgánica. Su estructura permite la introducción del grupo metoxifenilo en varios compuestos químicos, lo cual puede ser crucial para el desarrollo de nuevos fármacos y agroquímicos. El grupo metoxi puede actuar como un grupo director en reacciones de sustitución aromática, influenciando la selectividad del sitio de la reacción .
Desarrollo Farmacéutico
Este compuesto se utiliza en la síntesis de una amplia variedad de medicamentos. Su presencia en la estructura molecular de ciertos fármacos puede mejorar sus propiedades farmacocinéticas, como una mayor solubilidad o tasas de absorción mejoradas. También puede contribuir a la afinidad de unión y la selectividad de los fármacos que se dirigen a receptores o enzimas específicos .
Ciencia de Materiales
En la ciencia de materiales, this compound se puede utilizar para modificar las propiedades superficiales de los materiales. Por ejemplo, se puede injertar en polímeros para alterar su interacción con la luz o para conferir resistencia química adicional. Esto puede ser particularmente útil en la creación de recubrimientos o aditivos especializados para plásticos .
Catálisis
El compuesto puede servir como un ligando para catalizadores de metales de transición. Al coordinarse con los metales, puede influir en la reactividad y la selectividad de los procesos catalíticos, lo cual es esencial para el desarrollo de reacciones químicas más eficientes y respetuosas con el medio ambiente .
Investigación en Neurociencia
Debido a su similitud estructural con los neurotransmisores, this compound se puede utilizar en la investigación en neurociencia. Puede actuar como un precursor o modulador para la síntesis de compuestos que interactúan con el sistema nervioso central, ayudando en el estudio de las enfermedades neurológicas y el desarrollo de neurofármacos .
Investigación en Agroquímicos
Este derivado de amina se puede incorporar en la estructura de pesticidas y herbicidas. Sus propiedades fisicoquímicas pueden mejorar la eficacia de estos compuestos al mejorar su estabilidad, biodisponibilidad o especificidad hacia plagas o malas hierbas objetivo .
Química Analítica
En la química analítica, this compound se puede utilizar como un estándar o reactivo en varios análisis químicos. Puede ayudar en la cuantificación o detección de sustancias dentro de mezclas complejas, desempeñando un papel en el control de calidad y los laboratorios de investigación .
Ciencia Ambiental
La investigación sobre el destino ambiental de los productos químicos a menudo requiere el estudio de sus productos de degradación. Como un posible metabolito de contaminantes ambientales, this compound se puede estudiar para comprender su comportamiento e impacto en los ecosistemas .
Safety and Hazards
The safety data sheet for a related compound, 4-Methoxypropiophenone, indicates that it is combustible, can cause skin and eye irritation, and may cause respiratory irritation . It is harmful if swallowed or inhaled . Similar precautions should be taken when handling 3-(4-Methoxyphenyl)propan-1-amine.
Mecanismo De Acción
Target of Action
The primary targets of 3-(4-Methoxyphenyl)propan-1-amine are the serotonin transporter and alpha receptors . These targets play a crucial role in the regulation of mood, appetite, and sleep, among other functions.
Mode of Action
3-(4-Methoxyphenyl)propan-1-amine acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . This interaction results in an increase in the concentration of serotonin in the synaptic cleft, which can lead to various physiological effects.
Biochemical Pathways
The primary biochemical pathway affected by 3-(4-Methoxyphenyl)propan-1-amine is the serotonin pathway . By increasing the release of serotonin, this compound can affect various downstream effects, such as mood regulation and appetite control.
Result of Action
The molecular and cellular effects of 3-(4-Methoxyphenyl)propan-1-amine’s action primarily involve changes in neurotransmitter levels. By increasing the release of serotonin, this compound can lead to changes in neuronal signaling and ultimately influence various physiological processes, such as mood and appetite .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZDQSUVPDNSSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388693 | |
| Record name | 3-(4-methoxyphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36397-23-6 | |
| Record name | 3-(4-methoxyphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methoxyphenyl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate](/img/structure/B1587459.png)









